N,N'-(Propane-1,2-diyl)di(undec-10-enamide)
Description
N,N’-(Propane-1,2-diyl)di(undec-10-enamide) is a chemical compound known for its unique structure and properties It consists of a propane-1,2-diyl backbone with two undec-10-enamide groups attached
Properties
CAS No. |
61796-57-4 |
|---|---|
Molecular Formula |
C25H46N2O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
N-[2-(undec-10-enoylamino)propyl]undec-10-enamide |
InChI |
InChI=1S/C25H46N2O2/c1-4-6-8-10-12-14-16-18-20-24(28)26-22-23(3)27-25(29)21-19-17-15-13-11-9-7-5-2/h4-5,23H,1-2,6-22H2,3H3,(H,26,28)(H,27,29) |
InChI Key |
NEMITRRHDJZHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)CCCCCCCCC=C)NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,2-diyl)di(undec-10-enamide) typically involves the reaction of propane-1,2-diamine with undec-10-enoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Propane-1,2-diyl)di(undec-10-enamide) may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help control reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Propane-1,2-diyl)di(undec-10-enamide) can undergo various chemical reactions, including:
Oxidation: The double bonds in the undec-10-enamide groups can be oxidized to form epoxides or diols.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the propane-1,2-diyl backbone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(Propane-1,2-diyl)di(undec-10-enamide) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism of action of N,N’-(Propane-1,2-diyl)di(undec-10-enamide) involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)di(undec-10-enamide)
- N,N’-(Butane-1,2-diyl)di(undec-10-enamide)
- N,N’-(Propane-1,2-diyl)di(decanamide)
Uniqueness
N,N’-(Propane-1,2-diyl)di(undec-10-enamide) is unique due to its specific combination of a propane-1,2-diyl backbone and undec-10-enamide groups This structure imparts distinct chemical and physical properties, such as its ability to undergo specific reactions and form stable complexes with other molecules
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